3-Methoxybutan-1-amine: Physicochemical Profiling and Applications in Advanced Therapeutics
3-Methoxybutan-1-amine: Physicochemical Profiling and Applications in Advanced Therapeutics
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of aliphatic amine building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 3-Methoxybutan-1-amine (CAS: 77689-67-9) is a highly versatile, chiral primary amine characterized by a methoxy ether substitution at the C3 position[1][2]. This specific structural motif—combining a primary amine nucleophile with a hydrogen-bond-accepting ether—imparts unique conformational rigidity and solubility profiles. Consequently, it has emerged as a critical intermediate in the synthesis of kinase inhibitors, protein tyrosine phosphatase (PTPN) inhibitors for cancer immunotherapy, and non-peptidic macrocycles within DNA-Encoded Libraries (DELs)[3][4][5].
This whitepaper provides an in-depth technical analysis of 3-methoxybutan-1-amine, detailing its thermodynamic properties, self-validating synthetic protocols, and its mechanistic role in cutting-edge drug development.
Physicochemical & Thermodynamic Profiling
Understanding the physical parameters of 3-methoxybutan-1-amine is essential for predicting its behavior in both synthetic environments and biological systems.
Core Chemical Identifiers
The following table summarizes the foundational quantitative data for 3-methoxybutan-1-amine[1][6][7]:
| Property | Value |
| IUPAC Name | 3-methoxybutan-1-amine |
| CAS Number | 77689-67-9 (Free Base) / 1417569-76-6 (HCl Salt) |
| Molecular Formula | C5H13NO |
| Molecular Weight | 103.16 g/mol |
| SMILES | CC(OC)CCN |
| InChIKey | IQKTYAYBZRHHJI-UHFFFAOYSA-N |
| Topological Polar Surface Area (TPSA) | 35.3 Ų |
Conformational Thermodynamics and Intramolecular Hydrogen Bonding
A defining feature of 3-methoxybutan-1-amine is its capacity to form intramolecular hydrogen bonds (intra-HB). Thermodynamic evaluations of amino-ethers demonstrate that the primary amine (donor) and the C3-methoxy group (acceptor) engage in an NH⋅⋅⋅O interaction[8].
Causality in Drug Design: This intramolecular hydrogen bonding creates a transient pseudo-ring structure that restricts the rotational degrees of freedom along the aliphatic backbone. When conjugated to a larger pharmacophore, this pre-organized conformation reduces the entropic penalty of binding, making 3-methoxybutan-1-amine derivatives exceptionally well-suited for targeting shallow, rigid protein pockets[4][8].
Synthetic Methodologies: Self-Validating Protocols
3-Methoxybutan-1-amine is frequently utilized in reductive amination to append its functionalized aliphatic chain to complex aromatic or heterocyclic scaffolds. To ensure high fidelity, the following protocol is designed as a self-validating system, incorporating mechanistic rationale and in-process controls (IPCs).
Protocol: Selective Reductive Amination for Drug Conjugation
This methodology is adapted from the synthesis of Protein Tyrosine Phosphatase (PTPN) inhibitors[5].
Step 1: Imine Condensation
-
Procedure: Dissolve the target carbonyl precursor and 3-methoxybutan-1-amine (1.2 equivalents) in anhydrous acetonitrile at room temperature.
-
Causality: Acetonitrile is a polar aprotic solvent that effectively solubilizes both organic precursors without engaging in nucleophilic competition, driving the equilibrium toward imine formation[5].
-
Self-Validation (IPC): Withdraw a 5 µL aliquot and analyze via LC-MS. Do not proceed until the chromatogram confirms >95% conversion of the carbonyl peak to the corresponding imine mass.
Step 2: Chemoselective Reduction
-
Procedure: Add sodium cyanoborohydride ( NaCNBH3 , 0.8 equivalents relative to amine) to the stirring mixture. Allow to react for 18–20 hours[5].
-
Causality: NaCNBH3 is chosen over sodium borohydride ( NaBH4 ) because it is stable under mildly acidic conditions and highly chemoselective. It reduces the protonated iminium ion rapidly while leaving unreacted carbonyls untouched, preventing the formation of unwanted alcohol byproducts[5].
Step 3: Acidic Cleavage and Quenching
-
Procedure: Dropwise add a solution of 4M HCl in dioxane (excess). Observe for vigorous gas evolution. Stir for 1 hour[5].
-
Causality: The addition of strong acid serves a dual purpose. First, it drives the reduction of any remaining imine by forcing it into the highly electrophilic iminium state. Second, it safely decomposes unreacted NaCNBH3 into hydrogen gas and benign boron salts, preventing downstream toxicity[5].
Step 4: Neutralization and Isolation
-
Procedure: Quench the acidic mixture with ammonium hydroxide ( NH4OH ) until the pH reaches ~9. Dilute with water and extract the target secondary amine[5].
Step-by-step reductive amination workflow using 3-methoxybutan-1-amine.
Applications in Advanced Drug Development
Cancer Immunotherapy: PTPN1/PTPN2 Inhibitors
Cancer immunotherapy relies on overcoming tumor-induced immune evasion. 3-Methoxybutan-1-amine is a critical building block in synthesizing inhibitors of Protein Tyrosine Phosphatase Non-receptor type 2 (PTPN2)[5].
-
Mechanistic Role: PTPN2 acts as a negative regulator of the JAK-STAT pathway. By utilizing 3-methoxybutan-1-amine to build a sterically optimized inhibitor, the resulting drug blocks PTPN2's catalytic domain. This blockade prevents the dephosphorylation of JAK-STAT proteins, thereby amplifying Interferon-gamma (IFN-γ) signaling and restoring T-cell mediated anti-tumor immunity[5].
Mechanism of PTPN2 inhibition enhancing JAK-STAT and IFN-γ signaling.
Kinase Inhibitors
The compound is heavily utilized as an intermediate for complex quinoline-based kinase inhibitors, such as N-(4-((3-Chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide[3]. The aliphatic methoxy-amine tail modulates the lipophilicity of the final drug, optimizing its penetration into tumor microenvironments and improving binding affinity to kinase active sites[3].
DNA-Encoded Libraries (DELs) for Macrocycle Synthesis
In the pursuit of targeting "undruggable" shallow protein pockets, researchers utilize 3-methoxybutan-1-amine in solid-phase DEL synthesis[4].
-
Workflow: Beads displaying a linker are subjected to iterative rounds of amination using 3-methoxybutan-1-amine, followed by acylation with reagents like 2-(chloromethyl)oxazole-4-carboxylic acid.
-
Outcome: After the linear precursor is synthesized, cysteine deprotection allows for thioether cyclization. The resulting non-peptidic macrocycles leverage the conformational properties of the methoxybutyl moiety to achieve high-affinity binding to targets such as streptavidin[4].
Safety, Handling, and Regulatory Compliance
When handling 3-methoxybutan-1-amine, particularly in its stable hydrochloride salt form (CAS 1417569-76-6), strict adherence to Global Harmonized System (GHS) protocols is required[6].
-
Hazard Classifications:
-
Storage: Must be stored in a cool, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and moisture absorption[1][9].
References
- NextSDS.
- PubChem. "3-Methoxybutan-1-amine | C5H13NO | CID 22273215".
- BLD Pharm. "77689-67-9|3-Methoxybutan-1-amine".
- EvitaChem. "N-(4-((3-Chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide".
- Google Patents. "WO2020186199A1 - Protein tyrosine phosphatase inhibitors and methods of use thereof".
- D-NB.info.
- ChemRxiv. "Synthesis and Screening of A DNA-Encoded Library of Non-Peptidic Macrocycles".
Sources
- 1. 77689-67-9|3-Methoxybutan-1-amine|BLD Pharm [bldpharm.com]
- 2. 77689-67-9 | 3-Methoxybutan-1-amine - AiFChem [aifchem.com]
- 3. evitachem.com [evitachem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. WO2020186199A1 - Protein tyrosine phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 6. nextsds.com [nextsds.com]
- 7. 3-Methoxybutan-1-amine | C5H13NO | CID 22273215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. CAS 77689-67-9 | 3-Methoxybutan-1-amine - Synblock [synblock.com]
